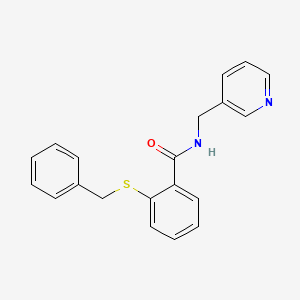![molecular formula C15H17NO2S B5477551 N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide](/img/structure/B5477551.png)
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a methoxyphenyl group, an ethyl chain, and a carboxamide group attached to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyacetophenone and 5-methylthiophene-3-carboxylic acid.
Formation of Intermediate: The 4-methoxyacetophenone undergoes a Friedel-Crafts acylation reaction to form an intermediate compound.
Amidation Reaction: The intermediate is then reacted with 5-methylthiophene-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the thiophene ring.
N-[1-(4-methoxyphenyl)ethyl]-5-methylfuran-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide is unique due to the specific positioning of its functional groups, which can influence its electronic properties and biological activity. The presence of the methoxyphenyl group and the thiophene ring contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-10-8-13(9-19-10)15(17)16-11(2)12-4-6-14(18-3)7-5-12/h4-9,11H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJUNCMYGLUPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5477477.png)

![3-[(aminocarbonyl)amino]-N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]propanamide](/img/structure/B5477490.png)
![3-(3-chlorophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5477516.png)
![N-[4-(4-pyridinylmethyl)phenyl]methanesulfonamide](/img/structure/B5477527.png)
![N-{(3S)-1-[3-(4-piperidinylmethyl)benzoyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5477533.png)
![5-imino-2-[(2-methylphenoxy)methyl]-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5477538.png)
![3-{[2,4-bis(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5477559.png)

![3-cyclopentyl-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5477582.png)
![1-{[1-(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5477586.png)
![4-BENZYL-1-[(MORPHOLIN-4-YL)METHYL]-3-(PYRIDIN-4-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE](/img/structure/B5477588.png)
![7-(3-fluorobenzoyl)-2-methyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5477591.png)

